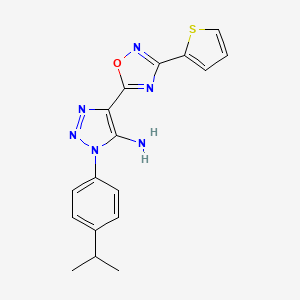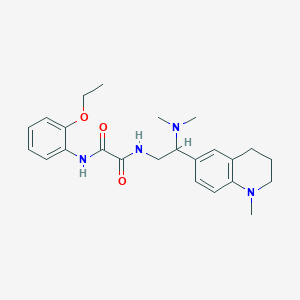
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N7O3 and its molecular weight is 371.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychotropic Potential and Receptor Affinity
A study focused on designing new series of derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors to explore their psychotropic activity. The research highlighted the synthesis of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. Among these, certain compounds demonstrated antidepressant-like effects and anxiolytic-like activities, suggesting the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Structural Insights
Another study provided detailed structural insights into related compounds, emphasizing the significance of geometric configurations and molecular interactions. It presented the molecular geometry of the title compound, highlighting the planarity of the purine system and the specific conformations of substituent groups. This study aids in understanding the molecular basis for the activity of such compounds and their potential interactions with biological targets (Karczmarzyk et al., 1995).
Neurodegenerative Disease Targets
Further research explored the development of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as water-soluble tricyclic xanthine derivatives aimed at multitarget drug development for neurodegenerative diseases. These compounds were evaluated for their affinity at adenosine receptor subtypes and their ability to inhibit monoamine oxidases, identifying potent dual and triple-target-directed ligands. This approach highlights the potential of structurally related compounds in the treatment of neurodegenerative diseases through multitarget pharmacological interventions (Brunschweiger et al., 2014).
Antimicrobial and Antifungal Activities
Another study synthesized new derivatives incorporating 6-purineselenyl, 1,3,4-thiadiazols bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, and related compounds. These newly synthesized compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the broad potential of these derivatives in pharmaceutical applications beyond their psychotropic and neurodegenerative disease-targeting properties (Gobouri, 2020).
Mechanism of Action
Target of Action
STK840162 is a first-in-class α/β-IL-2R biased partial agonist . It is engineered to selectively stimulate CD25+ antigen-activated T cells , which are associated with potent anti-tumor activity . These T cells play a crucial role in the immune response against cancer cells.
Mode of Action
The compound works by selectively interacting with its targets, the CD25+ antigen-activated T cells . By doing so, it promotes the activation and proliferation of these T cells, enhancing the body’s immune response against tumor cells . It avoids broad stimulation of other lymphocytes, such as natural killer (NK) cells, which are associated with IL-2 toxicity .
Pharmacokinetics
The pharmacokinetics of STK840162 are still under investigation. A phase 1a/1b study is currently evaluating the safety, pharmacokinetics, immunogenicity, preliminary efficacy, and pharmacodynamics of STK-012 . The study aims to understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .
Result of Action
In the initial results from a Phase 1a/1b clinical trial, STK-012 monotherapy demonstrated a favorable safety, efficacy, pharmacokinetic, and pharmacodynamic profile . It was reported to have multiple objective responses, driven by robust induction of interferon‐gamma (IFNγ) and selective expansion of antigen-activated T cells .
Properties
IUPAC Name |
8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3/c1-22(2)12-6-4-11(5-7-12)10-18-21-16-19-14-13(24(16)8-9-25)15(26)20-17(27)23(14)3/h4-7,10,25H,8-9H2,1-3H3,(H,19,21)(H,20,26,27)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXGYHBWOMGQEZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)N(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
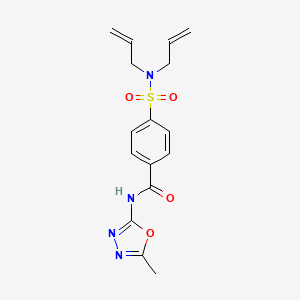
![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)
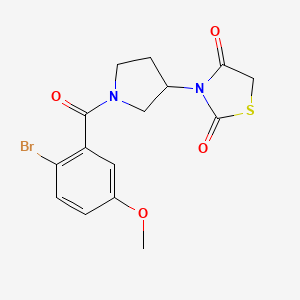
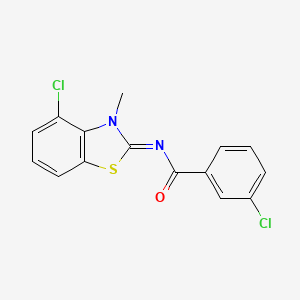
![9,11-Dibromo-5,6-dihydrobenzo[c]acridine](/img/structure/B2434096.png)
![5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434097.png)
![methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2434098.png)
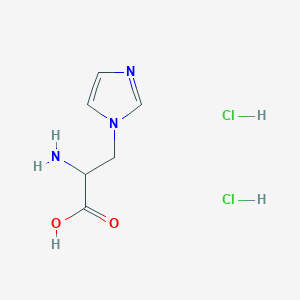
![3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434102.png)
![(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2434103.png)

